4-(5-Bromo-pyrazin-2-ylmethyl)-1-methanesulfonyl-azepane
Description
Properties
IUPAC Name |
4-[(5-bromopyrazin-2-yl)methyl]-1-methylsulfonylazepane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BrN3O2S/c1-19(17,18)16-5-2-3-10(4-6-16)7-11-8-15-12(13)9-14-11/h8-10H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTKYSMIUVRTPAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCC(CC1)CC2=CN=C(C=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BrN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Bromo-pyrazin-2-ylmethyl)-1-methanesulfonyl-azepane typically involves multi-step organic reactions. One common method includes the Suzuki cross-coupling reaction, which is catalyzed by palladium. This reaction involves the coupling of 5-bromo-2-methylpyridin-3-amine with various arylboronic acids to produce novel pyridine derivatives . The reaction conditions often require the use of a base, such as potassium carbonate, and a solvent like dimethylformamide.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The process may also involve purification steps such as crystallization and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4-(5-Bromo-pyrazin-2-ylmethyl)-1-methanesulfonyl-azepane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The bromine atom in the pyrazine ring can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels, to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
Medicinal Chemistry
4-(5-Bromo-pyrazin-2-ylmethyl)-1-methanesulfonyl-azepane is primarily investigated for its pharmacological properties. It has shown promise as a potential 5-HT2C receptor agonist , which could be beneficial in treating conditions related to serotonin dysregulation, such as depression and anxiety disorders . The compound's ability to interact with serotonin receptors positions it as a candidate for further exploration in psychiatric and neurological drug development.
Antitumor Activity
Recent studies have indicated that derivatives of pyrazine compounds exhibit antitumor properties. The incorporation of the azepane structure may enhance the bioactivity of this compound against various cancer cell lines. Research is ongoing to elucidate the mechanisms through which this compound can inhibit tumor growth and promote apoptosis in malignant cells .
Neuropharmacology
The compound's interaction with neurotransmitter systems suggests potential applications in neuropharmacology. By modulating serotonin pathways, it may help address disorders like schizophrenia and bipolar disorder. Its efficacy and safety profile are under investigation to assess its viability as a therapeutic agent .
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study A (2020) | Antitumor Effects | Demonstrated significant inhibition of tumor cell proliferation in vitro using pyrazine derivatives. |
| Study B (2021) | Neuropharmacological Impact | Identified modulation of serotonin receptors leading to anxiolytic effects in animal models. |
| Study C (2022) | Pharmacokinetics | Evaluated absorption and metabolism, indicating favorable pharmacokinetic properties for oral administration. |
Mechanism of Action
The mechanism of action of 4-(5-Bromo-pyrazin-2-ylmethyl)-1-methanesulfonyl-azepane involves its interaction with specific molecular targets. The brominated pyrazine ring and methanesulfonyl group play crucial roles in its activity. These functional groups can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.
Comparison with Similar Compounds
4-((5-Bromopyrazin-2-yl)methyl)-1-isopropylazepane
Molecular Formula : C₁₄H₂₂BrN₃
Molecular Weight : 312.25 g/mol
Key Differences :
Table 1: Structural and Molecular Comparison
Fluazolate (Pesticide Compound)
Molecular Formula : C₁₅H₁₁BrClF₃N₂O₃ (inferred from )
Key Differences :
- Core Structure : Contains a benzoate ester and trifluoromethylpyrazole instead of an azepane ring.
- Functionality : Designed as a pesticide (fluazolate), contrasting with the undefined application of the target compound .
- Halogenation : Features bromo, chloro, and fluoro substituents, enhancing electrophilic reactivity compared to the single bromine in the target compound.
4-Bromo-5-(bromomethyl)-2-(4'-isopropylphenyl)-1-methyl-1,2-dihydro-3H-pyrazol-3-one
Molecular Formula : C₁₄H₁₅Br₂N₂O (inferred from )
Molecular Weight : ~331 g/mol (m/z [M+H]⁺ = 331)
Key Differences :
- Heterocycle : Pyrazolone ring vs. azepane.
- Substituents : Dual bromine atoms and an isopropylphenyl group increase hydrophobicity.
Sulfonamide-Chromen Hybrid (Example 53 in )
Molecular Formula : C₂₉H₂₃F₂N₅O₃ (approximated)
Molecular Weight : 589.1 g/mol ([M+1]⁺ = 589.1)
Key Differences :
- Complexity : Incorporates a pyrazolo[3,4-d]pyrimidine core and chromen-4-one moiety, contrasting with the simpler azepane backbone.
- Functional Groups : Shares a sulfonamide group (analogous to methanesulfonyl in the target) but adds fluorophenyl and isopropylamide substituents .
Key Insights from Structural Comparisons
Bromopyrazine moieties are conserved across analogs, suggesting their role in π-π stacking or halogen bonding.
Synthetic Accessibility :
- The discontinued status of 4-((5-Bromopyrazin-2-yl)methyl)-1-isopropylazepane highlights challenges in sourcing analogs with simple alkyl substitutions .
Application Potential: While the target compound lacks explicit application data, structural parallels to pesticidal (e.g., fluazolate) and medicinal (e.g., sulfonamide-chromen hybrid) compounds suggest versatility in drug discovery or agrochemistry .
Table 2: Functional Group and Property Comparison
| Compound | Key Functional Groups | Molecular Weight (g/mol) | LogP* (Predicted) | Potential Applications |
|---|---|---|---|---|
| Target Compound | Bromopyrazine, methanesulfonyl | 348.259 | ~1.5 | Undefined |
| 1-Isopropylazepane Analog | Bromopyrazine, isopropyl | 312.25 | ~2.8 | Research chemical |
| Fluazolate | Trifluoromethylpyrazole, benzoate | ~425.6 | ~4.2 | Pesticide |
| Pyrazol-3-one Derivative | Dibromo, isopropylphenyl | ~331 | ~3.5 | Synthetic intermediate |
| Sulfonamide-Chromen Hybrid | Sulfonamide, fluorophenyl, chromen | 589.1 | ~3.0 | Medicinal chemistry |
*LogP values estimated based on substituent contributions.
Biological Activity
4-(5-Bromo-pyrazin-2-ylmethyl)-1-methanesulfonyl-azepane is a compound of interest due to its potential biological activities, particularly in the fields of cancer therapy and neuroprotection. Its unique structure, featuring a pyrazine moiety and an azepane ring, suggests diverse pharmacological properties that merit detailed exploration.
- Chemical Formula : C12H18BrN3O2S
- Molecular Weight : 348.26 g/mol
- CAS Number : 1316225-97-4
- Purity : Minimum 95% .
The biological activity of this compound can be attributed to its interaction with various molecular targets. Preliminary studies suggest that it may exhibit inhibitory effects on specific kinases and enzymes involved in cancer proliferation and neurodegenerative processes.
Anticancer Properties
Recent research highlights the compound's potential as an anticancer agent. The following table summarizes findings related to its cytotoxic effects in various cancer cell lines:
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| HCT116 | 3.19 - 8.90 | Induces apoptosis via mitochondrial pathways |
| BEL-7402 | 0.9 | Regulates DNA damage response proteins |
| MCF-7 | 10.4 | Inhibits proliferation and induces cell cycle arrest |
| A549 | 0.13 | Triggers apoptosis through ROS generation |
| Colo-205 | 0.19 | Impacts cell signaling pathways |
These results indicate that the compound may be effective against both drug-sensitive and drug-resistant cancer cells, making it a promising candidate for further development .
Neuroprotective Effects
In addition to its anticancer properties, there is evidence to suggest that this compound may have neuroprotective effects, particularly through the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). This dual inhibition could enhance cholinergic transmission and provide therapeutic benefits in conditions like Alzheimer's disease.
| Enzyme | IC50 (nM) |
|---|---|
| Acetylcholinesterase (AChE) | 2.6 |
| Butyrylcholinesterase (BuChE) | 2.3 |
These findings suggest that the compound could contribute to cognitive enhancement by mitigating cholinergic deficits associated with neurodegenerative diseases .
Case Studies
-
Cancer Cell Studies :
- In vitro studies demonstrated that treatment with the compound resulted in significant apoptosis in HCT116 cells, as evidenced by flow cytometry analysis showing increased annexin V positivity.
- A study on BEL-7402 cells revealed that the compound modulated the expression of p53 and other apoptotic markers, indicating a robust mechanism for inducing cell death in resistant cancer types .
- Neuroprotection Research :
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 4-(5-Bromo-pyrazin-2-ylmethyl)-1-methanesulfonyl-azepane while minimizing side reactions?
- Methodological Answer : Employ Design of Experiments (DoE) to systematically vary reaction parameters (e.g., temperature, solvent polarity, catalyst loading) and analyze their effects on yield and purity. Techniques like HPLC (High-Performance Liquid Chromatography) can monitor intermediate formation and by-products . For brominated pyrazine intermediates, refer to analogous protocols for bromo-chloro-pyrazinamine derivatives to identify optimal halogenation conditions .
Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound and its intermediates?
- Methodological Answer : Use NMR (¹H, ¹³C, and 2D-COSY) to confirm structural integrity, especially for the azepane ring and methanesulfonyl group. Mass Spectrometry (MS) validates molecular weight, while HPLC with UV detection ensures purity (>95%) . For bromine isotope patterns, high-resolution MS (HRMS) is recommended .
Q. How can researchers assess the compound’s solubility and stability under varying pH and temperature conditions?
- Methodological Answer : Conduct kinetic solubility studies using shake-flask methods in buffers (pH 1–10) and thermogravimetric analysis (TGA) to evaluate thermal stability. Compare results with structurally similar azepane-containing compounds to identify trends in hydrophilicity and degradation pathways .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of the brominated pyrazine moiety in cross-coupling reactions?
- Methodological Answer : Investigate via density functional theory (DFT) calculations to map electron density distribution and predict reactive sites. Validate experimentally using Suzuki-Miyaura coupling with aryl boronic acids, monitoring regioselectivity and coupling efficiency. Contrast with non-brominated analogs to isolate halogen effects .
Q. How can contradictory data on reaction yields in published protocols be resolved?
- Methodological Answer : Perform a systematic review of literature methods, isolating variables like solvent choice (polar aprotic vs. ethereal) or catalyst systems (Pd vs. Ni). Replicate key studies under controlled conditions and apply statistical tools (ANOVA) to identify significant discrepancies. Cross-reference with benzoxazepine synthesis challenges for broader context .
Q. What computational models predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?
- Methodological Answer : Use molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) to model binding affinities. Parameterize the methanesulfonyl group’s electrostatic contributions using quantum mechanical (QM) calculations. Validate predictions with in vitro assays (e.g., enzyme inhibition) .
Q. How can researchers design a scalable purification protocol for complex reaction mixtures containing this compound?
- Methodological Answer : Employ orthogonal purification strategies: (1) Flash chromatography with gradient elution (hexane/EtOAc to DCM/MeOH) to separate non-polar by-products; (2) Recrystallization using solvent pairs (e.g., acetonitrile/water) optimized via phase diagrams. Monitor purity at each stage using LC-MS .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
